molecular formula C13H18ClN3 B1461774 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1185550-19-9

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1461774
M. Wt: 251.75 g/mol
InChI Key: XUGZWSGNYZIQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, 3,5-dimethylpyrazole, has been studied . It is a white solid that dissolves well in polar organic solvents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 3,5-dimethylpyrazole, it has a molar mass of 96.133 g/mol, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many pyrazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16;/h4-7H,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGZWSGNYZIQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 3
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 4
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 5
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

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